Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate
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Overview
Description
Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate is a complex organic compound characterized by its unique adamantane core structure and pyrazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate typically involves multi-step organic reactions. The adamantane core can be functionalized through various methods, such as Friedel-Crafts acylation, followed by the introduction of the pyrazine carboxamide group through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of automated systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the adamantane core or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its adamantane core provides stability, making it suitable for various biochemical assays.
Medicine
Medically, this compound has potential applications as an antiviral or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The pyrazine carboxamide group can form hydrogen bonds and other interactions with target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral compound with structural similarities.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate is unique due to the presence of the pyrazine carboxamide group, which imparts distinct chemical and biological properties. This combination of functional groups allows for a broader range of applications and interactions compared to other adamantane derivatives.
Properties
IUPAC Name |
methyl 3-(pyrazine-2-carbonylamino)adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-23-15(22)16-5-11-4-12(6-16)8-17(7-11,10-16)20-14(21)13-9-18-2-3-19-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMDFHLAWISPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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